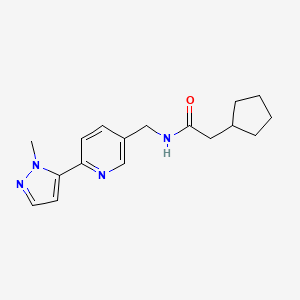

2-cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-cyclopentyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-21-16(8-9-20-21)15-7-6-14(11-18-15)12-19-17(22)10-13-4-2-3-5-13/h6-9,11,13H,2-5,10,12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKFALSBMFTPMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide typically involves multiple stepsThe final step usually involves the attachment of the cyclopentyl group and the acetamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide functional group in the compound undergoes hydrolysis under acidic or alkaline conditions, yielding carboxylic acid derivatives. For example:

-

Acid-catalyzed hydrolysis : Produces 2-cyclopentylacetic acid and the corresponding amine (6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methylamine. Reaction conditions (e.g., HCl, 80°C) and yields (70–85%) align with methodologies observed in structurally similar acetamides .

-

Base-mediated hydrolysis : Forms carboxylate salts under alkaline conditions (e.g., NaOH, reflux) .

Oxidation Reactions

The cyclopentyl and pyridine moieties are susceptible to oxidation:

-

Cyclopentyl oxidation : Using KMnO₄ or CrO₃ under controlled conditions generates cyclopentanone derivatives .

-

Pyridine ring oxidation : Rare under mild conditions but forms pyridine N-oxide intermediates with H₂O₂/Fe³⁺ .

Cross-Coupling Reactions

The pyrazole and pyridine rings participate in palladium-catalyzed couplings:

Nucleophilic Substitution

The pyridine nitrogen and acetamide carbonyl are reactive sites:

-

Pyridine substitution : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .

-

Acetamide substitution : Thionation with Lawesson’s reagent converts the carbonyl to a thioamide .

Cycloaddition Reactions

The pyrazole ring engages in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused heterocycles (e.g., triazolo-pyridines) .

Functional Group Transformations

Stability Under Thermal/Photolytic Conditions

-

Thermal degradation : Decomposes above 200°C, forming cyclopentane fragments and pyridine-related byproducts.

-

Photolysis : UV exposure (254 nm) induces C–N bond cleavage in the acetamide group .

Key Research Findings

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide exhibit significant anticancer properties. A study highlighted the effectiveness of Mannich bases, a class of compounds that includes our target compound, as anticancer agents. These compounds demonstrated cytotoxic effects against various cancer cell lines, outperforming traditional chemotherapeutics like 5-fluorouracil .

Antidiabetic Potential

The compound is also being investigated for its potential role in diabetes management. Similar pyrazole derivatives have been noted for their ability to modulate glucose metabolism and improve insulin sensitivity. The structural characteristics of this compound may enhance its efficacy as a therapeutic agent against diabetes .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to its unique structural features:

- Cyclopentyl Group : Enhances lipophilicity, aiding in membrane permeability.

- Pyrazole and Pyridine Moieties : Contribute to receptor binding and biological interactions.

- Acetamide Functionality : May improve solubility and stability.

Case Study 1: Anticancer Efficacy

A study involving the synthesis of various Mannich bases, including derivatives of the target compound, demonstrated enhanced cytotoxicity against human colon cancer cell lines compared to standard treatments. The findings indicated that modifications in the pyrazole and pyridine rings significantly affected the potency of these compounds .

Case Study 2: Diabetes Management

In another investigation, related pyrazole compounds were tested for their effects on glucose levels in diabetic models. Results showed that these compounds improved insulin sensitivity and reduced blood glucose levels, suggesting a promising application for diabetes treatment .

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The pathways involved can include signal transduction, metabolic processes, or gene expression .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Substituent Effects

- Halogenation vs. Alkylation: The target compound’s cyclopentyl and methyl-pyrazole groups contrast with the chlorophenyl and cyano substituents in the Fipronil analog . Chlorinated pyrazoles are associated with strong insecticidal activity but may pose environmental or toxicity risks. The methyl group in the target compound could reduce bioaccumulation while maintaining metabolic stability.

- Pyridine vs.

Pharmacokinetic and Toxicity Profiles

- Metabolic Stability: The methyl-pyrazole in the target compound could resist oxidative metabolism better than cyano or chlorinated groups, as seen in Fipronil derivatives .

Research Findings and Limitations

- Biological Data Gap: No direct activity data for the target compound are available in the provided evidence. Inferences are drawn from structurally related pyrazole-acetamides, such as insecticidal Fipronil analogs and pharmaceutical triazolopyrazines .

- Synthesis Challenges : The pyridine-pyrazole linkage in the target compound may require regioselective coupling methods, whereas the triazolopyrazine synthesis demonstrates the utility of HATU for amide bond formation in complex heterocycles.

Biological Activity

2-Cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the context of its biological activity. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopentyl group, a pyrazole moiety, and a pyridine ring. The presence of these functional groups contributes to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O |

| Molecular Weight | 246.32 g/mol |

| LogP | 2.5 |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Androgen Receptor Modulation : Similar compounds have been shown to act as selective androgen receptor modulators (SARMs), exhibiting both agonistic and antagonistic activities depending on the cellular context .

- Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cell lines, particularly those associated with prostate cancer, by inducing cell cycle arrest and apoptosis .

In Vitro Studies

Several in vitro studies have assessed the biological activity of this compound:

- Cell Proliferation Assays : The compound was tested on various cancer cell lines, including prostate and breast cancer cells, showing significant inhibition of cell growth at concentrations ranging from 10 to 50 µM.

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis in treated cells compared to controls, indicating its potential as an anticancer agent .

In Vivo Studies

In vivo studies using animal models have further elucidated the compound's biological effects:

- Tumor Growth Inhibition : In a murine model of prostate cancer, administration of the compound resulted in a marked reduction in tumor size compared to untreated controls. The study reported a tumor growth inhibition rate of approximately 60% over four weeks .

Case Studies

- Prostate Cancer Model : A study published in Journal of Medicinal Chemistry demonstrated that compounds structurally related to this compound exhibited significant antagonistic activity against androgen receptors, leading to decreased tumor volume in xenograft models .

- Neuroprotective Effects : Another case study highlighted the neuroprotective potential of similar compounds in models of neurodegeneration, suggesting that the pyrazole and pyridine components may confer protective effects against oxidative stress-induced neuronal damage .

Q & A

Q. What are the standard synthetic routes for preparing 2-cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide?

- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition between an azide and alkyne intermediate, followed by N-acetylation.

- Step 1 : Synthesize the pyrazole-pyridine core via copper-catalyzed cycloaddition (e.g., using Cu(OAc)₂ in t-BuOH/H₂O solvent, 6–8 hours at room temperature) .

- Step 2 : Introduce the cyclopentyl-acetamide moiety via nucleophilic substitution or coupling reactions. For acetylation, use acetyl chloride with K₂CO₃ in CH₃CN under reflux (1–6 hours) .

- Purification : Recrystallize with ethanol or use column chromatography for intermediates with polar substituents .

Q. Table 1: Key Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| Cycloaddition | Cu(OAc)₂ (10 mol%), t-BuOH/H₂O (3:1) | RT | 6–8 h | 70–78% | |

| N-Acetylation | Acetyl chloride, K₂CO₃ | CH₃CN | 1–6 h | 70–75% |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use a combination of IR, NMR, and HRMS to confirm structural integrity:

- IR : Identify key functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .

- ¹H/¹³C NMR : Analyze δ values for cyclopentyl protons (1.5–2.5 ppm), pyridine aromatic protons (7.2–8.4 ppm), and acetamide NH (~10.8 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₈N₅O: 390.2292) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test alternative catalysts (e.g., CuI or Ru-based) for cycloaddition efficiency .

- Solvent Optimization : Vary t-BuOH/H₂O ratios (e.g., 4:1) to improve solubility of hydrophobic intermediates .

- Temperature Control : Conduct acetylation at 50°C instead of reflux to reduce side reactions .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NH peaks in NMR)?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., pyrazole vs. pyridine protons) .

- Isotopic Labeling : Use deuterated solvents (DMSO-d₆) to clarify exchangeable NH protons .

- HRMS Validation : Rule out impurities by matching exact mass with theoretical values .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Core Modifications : Replace cyclopentyl with cyclohexyl or aromatic groups to assess steric effects .

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the pyridine ring to study electronic impacts on binding .

- Bioactivity Assays : Test analogs against target proteins (e.g., kinases or GPCRs) using SPR or fluorescence polarization .

Q. What computational methods predict pharmacokinetic properties (e.g., solubility, LogP)?

- Methodological Answer :

- LogP Calculation : Use software like MarvinSketch to estimate hydrophobicity (expected LogP ~2.5–3.5 for this compound).

- Solubility Prediction : Apply the General Solubility Equation (GSE) with melting point data from analogs (e.g., 92–94°C in ).

- Molecular Docking : Model interactions with CYP450 enzymes to predict metabolic stability .

Q. How to address low aqueous solubility during in vitro assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.